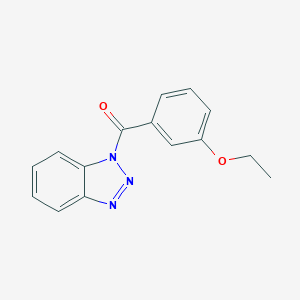
N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide, also known as KB-31, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the family of cyclohexane-1,4-dicarboxamides and has been shown to exhibit promising biological and pharmacological properties.
Mechanism of Action
The mechanism of action of N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. Studies have shown that N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide inhibits the activity of various enzymes and proteins involved in these pathways, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide exhibits potent antioxidant activity, which may contribute to its anticancer properties. Additionally, N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide in lab experiments is its potent anticancer activity. Additionally, N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide exhibits low toxicity and high selectivity towards cancer cells, making it a potential candidate for the development of targeted cancer therapies. However, one of the limitations of using N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide in lab experiments is its low solubility in aqueous solutions, which may limit its use in certain applications.
Future Directions
There are several potential future directions for the study of N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide. One potential direction is the development of novel drug delivery systems to improve the solubility and bioavailability of N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide. Additionally, further studies are needed to fully understand the mechanism of action of N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide and to identify potential drug targets for the development of targeted cancer therapies. Finally, studies are needed to evaluate the potential use of N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide in the treatment of various inflammatory conditions.
Synthesis Methods
The synthesis of N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide involves the reaction of 2,4-dimethylbenzene with cyclohexane-1,4-dicarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using various chromatography techniques to obtain the final compound.
Scientific Research Applications
N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide has been studied for its potential use in various scientific research applications. One of the most promising applications is its use as a potential anticancer agent. Studies have shown that N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.
properties
Molecular Formula |
C24H30N2O2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-N,4-N-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide |
InChI |
InChI=1S/C24H30N2O2/c1-15-5-11-21(17(3)13-15)25-23(27)19-7-9-20(10-8-19)24(28)26-22-12-6-16(2)14-18(22)4/h5-6,11-14,19-20H,7-10H2,1-4H3,(H,25,27)(H,26,28) |
InChI Key |
MNSDDHDNQIHIES-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCC(CC2)C(=O)NC3=C(C=C(C=C3)C)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCC(CC2)C(=O)NC3=C(C=C(C=C3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250025.png)

![4-isobutoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250027.png)

![1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B250031.png)
![4-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250032.png)




![methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B250041.png)
